Phellandral

Description

Structure

3D Structure

Properties

IUPAC Name |

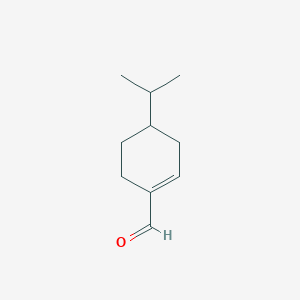

4-propan-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLWICMAHGAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871323 | |

| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21391-98-0 | |

| Record name | Phellandral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellandral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHELLANDRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phellandral: A Technical Guide to its Natural Sources and Occurrence in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a monoterpenoid aldehyde, is a naturally occurring compound found in a variety of plant species. It is a significant contributor to the aromatic profile of many essential oils and is gaining interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various essential oils, and the standard experimental protocols for its extraction and analysis.

Natural Sources and Occurrence in Essential Oils

This compound is predominantly found in the essential oils of numerous plants, with notable concentrations in species of Eucalyptus. It is also present in the essential oils of other plants such as cumin (Cuminum cyminum) and various Zanthoxylum species. The concentration of this compound can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part used for extraction.

Quantitative Data on this compound Occurrence

The following table summarizes the reported concentrations of this compound in the essential oils of several plant species. This data has been compiled from various scientific studies employing gas chromatography-mass spectrometry (GC-MS) for analysis.

| Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |

| Eucalyptus cneorifolia | Leaves | Not specified, but a known source | [1] |

| Eucalyptus polybractea | Leaves | Not specified, but a known source | [1] |

| Eucalyptus globulus | Leaves | Not specified, but a known source | [1] |

| Eucalyptus camaldulensis | Leaves | up to 3.8% | [2] |

| Eucalyptus spp. | Leaves | 0.0 - 6.6% | [3] |

| Cuminum cyminum (Cumin) | Seeds | 0.1% - 0.69% | [4][5] |

| Zanthoxylum piperitum | Not specified | >5% | [2] |

| Zanthoxylum rhetsa | Not specified | Not specified, but a known source | [1] |

| Zanthoxylum schinifolium | Not specified | Not specified, but a known source | [1][6] |

| Anethum sowa | Not specified | Not specified, but a known source | [2] |

| Angelica archangelica | Seed | 1.40% | [2] |

| Croton eluteria | Bark | 0.05% | [2] |

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve steam distillation followed by gas chromatography-mass spectrometry.

Steam Distillation for Essential Oil Extraction

Steam distillation is the most common method for extracting essential oils from aromatic plants.[7][8] The process takes advantage of the volatility and hydrophobicity of compounds like this compound.[9]

Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves, seeds) is harvested and, if necessary, dried to a constant weight.[10] The material may be ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is used.[10][11] The setup consists of a boiling flask for generating steam, a biomass flask containing the plant material, a condenser, and a collection vessel (essencier or Florentine flask).[9]

-

Distillation Process: Steam is passed through the plant material, causing the microscopic pockets containing essential oils to rupture and release the volatile aromatic molecules.[11] The steam, now carrying the essential oil components, rises and is directed into the condenser.

-

Condensation and Collection: The condenser, cooled with circulating cold water, cools the vapor, causing it to condense back into a liquid state.[11]

-

Separation: The condensed liquid, a mixture of hydrosol (floral water) and essential oil, is collected in the essencier. Due to the difference in density and immiscibility, the essential oil separates from the aqueous phase, typically forming a layer on top, which can then be collected.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[12][13]

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration for analysis.

-

GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., TG-5MS) that separates the individual components of the essential oil based on their boiling points and affinity for the stationary phase.[13] The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different volatilities.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST).[14] The relative percentage of this compound in the essential oil is calculated based on the area of its corresponding peak in the chromatogram relative to the total peak area.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound, a monoterpenoid, begins with the universal precursor for all terpenoids, geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Caption: Biosynthesis of this compound from Geranyl Pyrophosphate.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the typical workflow for the isolation and quantification of this compound from a plant source.

Caption: Workflow for this compound Extraction and Analysis.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. oak.go.kr [oak.go.kr]

- 7. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. engineering.iastate.edu [engineering.iastate.edu]

- 10. Antinociceptive Activity of Zanthoxylum piperitum DC. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. boemia-aroma.com [boemia-aroma.com]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

A Technical Guide to the Biosynthesis of Phellandral in Eucalyptus Species

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phellandral, a monoterpenoid aldehyde, is a notable constituent of the essential oils of several Eucalyptus species, contributing to their characteristic aroma and exhibiting various biological activities. A comprehensive understanding of its biosynthetic pathway is paramount for advancements in metabolic engineering and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound in Eucalyptus, commencing with the foundational Methylerythritol 4-Phosphate (MEP) pathway for the synthesis of isoprenoid precursors. We detail the enzymatic steps leading to the formation of the monoterpene backbone, the cyclization to β-phellandrene, and a proposed oxidative step to yield this compound. This guide consolidates available quantitative data on this compound concentrations in various Eucalyptus species, provides detailed experimental protocols for the elucidation of this pathway, and presents visual diagrams of the biochemical cascade and analytical workflows to facilitate further research.

Introduction

The genus Eucalyptus is a rich source of a diverse array of secondary metabolites, with terpenoids being among the most prominent. These compounds play crucial roles in the plant's defense mechanisms and ecological interactions. This compound, a p-menthane-type monoterpenoid, is of significant interest due to its aromatic properties and potential pharmacological applications. The biosynthesis of monoterpenoids in plants primarily occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway. This guide provides an in-depth overview of the proposed biosynthetic route to this compound in Eucalyptus.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that can be divided into three main stages:

-

Synthesis of Isoprenoid Precursors via the MEP Pathway : The generation of the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

-

Formation of the Monoterpene Backbone : The condensation of IPP and DMAPP to form the ten-carbon (C10) geranyl diphosphate (GPP).

-

Cyclization and Oxidation : The cyclization of GPP to β-phellandrene, followed by a proposed oxidation to yield this compound.

Stage 1: The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, located in the plastids of plant cells, is the primary route for the synthesis of IPP and DMAPP in the context of monoterpene biosynthesis.[1] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749), intermediates of glycolysis, to produce the C5 building blocks.[2] The key enzymatic steps are outlined below:

-

1-Deoxy-D-xylulose-5-phosphate synthase (DXS) : Catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). This is a rate-limiting step in the pathway.[3]

-

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) : Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[4]

-

2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) : Catalyzes the formation of 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) from MEP and CTP.

-

4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) : Phosphorylates CDP-ME to produce 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).

-

2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) : Converts CDP-MEP into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[4][5]

-

4-Hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS) : Reduces MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).

-

4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) : Catalyzes the final step, reducing HMBPP to a mixture of IPP and DMAPP.

Stage 2: Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP) is the direct precursor to all monoterpenes. It is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .

Stage 3: Formation of β-Phellandrene and this compound

-

β-Phellandrene Synthase : GPP undergoes cyclization to form the monoterpene β-phellandrene. This reaction is catalyzed by a specific monoterpene synthase, namely β-phellandrene synthase (EC 4.2.3.52).[6] While a multitude of terpene synthase (TPS) genes have been identified in the genomes of Eucalyptus species, the specific enzyme responsible for phellandrene synthesis in these species is yet to be fully characterized.[7][8]

-

Proposed Oxidation to this compound : The final step in the biosynthesis of this compound is the oxidation of β-phellandrene. It is proposed that a cytochrome P450 monooxygenase or a dehydrogenase catalyzes the oxidation of the allylic methyl group of β-phellandrene to an aldehyde functionality, thus forming this compound. While direct evidence for this specific enzymatic step in Eucalyptus is currently lacking, the oxidation of terpenes is a common biochemical transformation in plants.[9]

Quantitative Data

The concentration of this compound and its precursor, phellandrene, can vary significantly among different Eucalyptus species and even within the same species depending on environmental conditions and genetic factors. The following table summarizes the percentage of this compound and α-phellandrene (a common isomer) found in the essential oils of various Eucalyptus species.

| Eucalyptus Species | This compound (%) | α-Phellandrene (%) | Reference |

| Eucalyptus delegatensis | 6.6 ± 0.4 | Not Reported | [10] |

| Eucalyptus dives | Not Reported | 17 | [11] |

| Eucalyptus elata | Not Reported | 35 | [11] |

| Eucalyptus radiata | Not Reported | High concentration | [12] |

| Eucalyptus globulus | Not Reported | 1.54 ± 0.06 | [13] |

| Eucalyptus camaldulensis | Not Reported | High concentration | [14] |

Experimental Protocols

Protocol 1: Extraction of Essential Oils from Eucalyptus Leaves

This protocol describes a standard hydrodistillation method for the extraction of essential oils.

-

Sample Preparation : Collect fresh, healthy leaves from the Eucalyptus plant. Weigh approximately 100 g of the leaves.

-

Hydrodistillation : Place the leaves in a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to a Clevenger-type apparatus.

-

Extraction : Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for 3 hours.

-

Oil Collection and Storage : After cooling, carefully collect the separated oil layer. Dehydrate the essential oil using anhydrous sodium sulfate. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound.

-

Sample Preparation : Dilute 1 µL of the essential oil in 1 mL of hexane (B92381).

-

GC-MS System : Use a gas chromatograph coupled with a mass spectrometer. A suitable capillary column is a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions :

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Oven Temperature Program : Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

-

-

MS Conditions :

-

Ion Source Temperature : 230°C.

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

-

Compound Identification : Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification : Determine the relative percentage of this compound by peak area normalization.

Protocol 3: In Vitro Monoterpene Synthase Assay

This protocol can be used to test the activity of a candidate β-phellandrene synthase.

-

Enzyme Source : Heterologously express the candidate terpene synthase gene in E. coli or yeast and purify the recombinant protein. Alternatively, a crude protein extract from Eucalyptus tissues can be used.

-

Reaction Mixture : In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

-

25 mM HEPES buffer (pH 7.0)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

10% (v/v) Glycerol

-

50 µM Geranyl diphosphate (GPP)

-

5-10 µg of purified enzyme or 50 µg of crude protein extract.

-

-

Reaction Incubation : Overlay the aqueous reaction mixture with 500 µL of n-hexane (to trap volatile products). Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

-

Product Extraction : Vigorously vortex the vial for 30 seconds to extract the terpene products into the hexane layer. Centrifuge briefly to separate the phases.

-

Analysis : Analyze 1 µL of the hexane layer by GC-MS as described in Protocol 2 to identify the formation of β-phellandrene.

Visualizations

Caption: Proposed biosynthesis pathway of this compound in Eucalyptus.

Caption: Experimental workflow for this compound analysis.

References

- 1. Methylerythritol 4-phosphate (MEP) pathway metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (4S)-beta-phellandrene synthase (geranyl-diphosphate-cyclizing) - Wikipedia [en.wikipedia.org]

- 7. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. mdpi.com [mdpi.com]

- 10. Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Phellandral for Researchers and Drug Development Professionals

Abstract

Phellandral, a naturally occurring monoterpenoid aldehyde, has garnered interest within the scientific community for its potential biological activities, including antimicrobial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, physicochemical properties, and known biological functions. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and an exploration of its proposed mechanism of action.

Molecular Structure and Chemical Identity

This compound is chemically known as 4-propan-2-ylcyclohexene-1-carbaldehyde.[1][2] It is a monoterpenoid, a class of organic compounds derived from two isoprene (B109036) units. The structural details and key identifiers of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 21391-98-0[1][2] |

| Molecular Formula | C₁₀H₁₆O[1][2] |

| IUPAC Name | 4-propan-2-ylcyclohexene-1-carbaldehyde[1][2] |

| Synonyms | p-Menth-1-en-7-al, 4-Isopropylcyclohexenecarbaldehyde |

| InChI | InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3[3] |

| InChIKey | AEVLWICMAHGAMS-UHFFFAOYSA-N[3] |

| SMILES | CC(C)C1CCC(=CC1)C=O[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 152.23 g/mol [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated)[4] |

| Boiling Point | 222.00 to 224.00 °C at 760.00 mm Hg[4] |

| Flash Point | 182.00 °F (83.33 °C)[4] |

| Vapor Pressure | 0.098000 mmHg at 25.00 °C (estimated)[4] |

| Solubility | Soluble in alcohol; Insoluble in water[4] |

| logP (o/w) | 3.168 (estimated)[4] |

Biological Activity and Quantitative Data

This compound has been identified as a component of various essential oils, notably from Eucalyptus species, and is associated with a range of biological activities.[1] It is important to note that much of the existing research has been conducted on essential oils containing this compound or on the closely related compound α-phellandrene. Data for isolated this compound is limited.

Antimicrobial and Antifungal Activity

This compound is believed to contribute to the antimicrobial and antifungal properties of essential oils in which it is found.[1] The proposed mechanism for many monoterpenoids involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. While specific quantitative data for this compound is scarce, studies on related compounds provide some insight. For instance, α-phellandrene has been shown to have a minimum inhibitory concentration (MIC) of 1.7 mL/L and a minimum fungicidal concentration (MFC) of 1.8 mL/L against Penicillium cyclopium.[5][6]

Insecticidal Activity

Signaling Pathways and Mechanism of Action

Currently, there is a lack of detailed studies elucidating the specific signaling pathways modulated by this compound in mammalian cells or microorganisms. However, based on the known effects of other terpene aldehydes, a general mechanism of action for its antimicrobial activity can be proposed. The lipophilic nature of this compound likely facilitates its interaction with and insertion into the lipid bilayer of microbial cell membranes. This disruption can lead to a loss of membrane integrity, dissipation of ion gradients, and ultimately, cell death.

Caption: Proposed mechanism of this compound's antimicrobial activity.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not widely published. The following are representative protocols for the extraction of essential oils containing this compound and a general synthetic method for aldehydes that could be adapted.

Extraction of this compound-Containing Essential Oil by Steam Distillation

This protocol describes a general method for the laboratory-scale extraction of essential oils from plant material, such as Eucalyptus leaves, which are known to contain this compound.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Eucalyptus leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the biomass flask. Fill the boiling flask with distilled water to approximately two-thirds of its volume.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will be a mixture of water and essential oil, in the receiving vessel.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil will typically be the less dense, upper layer.

-

Drying: Drain the aqueous layer and collect the essential oil layer. Dry the essential oil by adding a small amount of anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried oil to remove the sodium sulfate. If any solvent was used for extraction from the distillate, remove it using a rotary evaporator to obtain the pure essential oil.

Caption: General workflow for essential oil extraction via steam distillation.

Synthesis of Aldehydes via Oxidation of Primary Alcohols (Representative Protocol)

The synthesis of this compound would involve the oxidation of the corresponding primary alcohol, 4-isopropylcyclohex-1-ene-1-methanol. The following is a general protocol for the oxidation of a primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials and Equipment:

-

Primary alcohol (substrate)

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) to the solution in one portion. The reaction mixture will typically turn dark.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether and stir for a few minutes.

-

Filtration: Pass the mixture through a short plug of silica gel to remove the chromium byproducts. Wash the silica gel with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude aldehyde. Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound is a monoterpenoid with established chemical properties and promising, though not yet fully characterized, biological activities. This guide has provided a summary of the current knowledge regarding its molecular structure, physicochemical properties, and potential applications. The provided protocols offer a starting point for researchers interested in the extraction or synthesis of this compound. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent or lead compound.

References

- 1. Buy this compound | 21391-98-0 [smolecule.com]

- 2. Buy this compound (EVT-3479053) | 21391-98-0 [evitachem.com]

- 3. This compound | C10H16O | CID 89488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 21391-98-0 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Phellandral: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the monoterpenoid aldehyde, Phellandral.

Introduction

This compound, scientifically known as 4-isopropylcyclohex-1-ene-1-carbaldehyde, is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, notably in several Eucalyptus species. Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol . This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in natural product chemistry, drug development, and quality control of essential oils.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections present the key spectroscopic data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. While a complete, experimentally verified dataset from a single source is not publicly available, the following tables are compiled from typical chemical shift ranges and data for structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-1 (CHO) | 9.4 - 9.8 | s | - |

| H-2 | 6.7 - 7.0 | m | - |

| H-3, H-5 | 2.0 - 2.5 | m | - |

| H-4 | 1.8 - 2.2 | m | - |

| H-6 | 1.4 - 1.8 | m | - |

| H-7 (CH(CH₃)₂) | 2.2 - 2.6 | sept | ~6.8 |

| H-8, H-9 (CH(CH₃)₂) | 0.9 - 1.1 | d | ~6.8 |

Note: Predicted data is based on structure-activity relationships and data from analogous compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Chemical Shift (δ) [ppm] |

| C-1 (CHO) | 190 - 195 |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 30 - 35 |

| C-5 | 25 - 30 |

| C-6 | 20 - 25 |

| C-7 (CH(CH₃)₂) | 30 - 35 |

| C-8, C-9 (CH(CH₃)₂) | 20 - 25 |

Note: Predicted data is based on established chemical shift increments and spectral data of similar terpenoids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its aldehyde and alkene functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated aldehyde) |

| ~1645 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | [M]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | |

| 123 | [M - C₂H₅]⁺ | |

| 109 | [M - C₃H₇]⁺ or [M - (CH₃)₂CH]⁺ | |

| 95 | [M - C₄H₇O]⁺ | |

| 81 | [C₆H₉]⁺ | |

| 67 | [C₅H₇]⁺ | |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound, typically isolated from essential oils.

Sample Preparation

This compound is usually obtained from the essential oil of plants like Eucalyptus species through fractional distillation or preparative gas chromatography. For spectroscopic analysis, the purified compound is dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or analyzed neat as a thin film (for IR) or introduced into the mass spectrometer after chromatographic separation.

NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Method: The spectrum is typically recorded using a thin film of the neat sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., DB-5 or HP-5ms).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Oven Program: A temperature gradient is programmed to separate the components of the essential oil, for example, starting at 60°C and ramping up to 240°C.

-

Mass Spectrometer: An electron ionization (EI) source is typically used with an ionization energy of 70 eV. The mass analyzer scans a mass range of, for example, 40-400 amu.

-

Identification: this compound is identified by its retention time and by comparing its mass spectrum with reference spectra in databases such as the NIST library.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Potential Therapeutic Applications of Phellandral: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phellandral, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, notably Eucalyptus species, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. While research specifically on this compound is emerging, data from related monoterpenoids and essential oils rich in this compound provide a strong basis for its therapeutic potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways to guide future research and drug development efforts.

Chemical and Physical Properties

This compound is a cyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molar Mass | 152.23 g/mol | [1] |

| IUPAC Name | 4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde | --- |

| Boiling Point | 222-224 °C at 760 mmHg | [2] |

| Flash Point | 83.33 °C (182.00 °F) | [2] |

| Solubility | Soluble in alcohol; 103.2 mg/L in water (estimated) | [2] |

Potential Therapeutic Applications

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent, exhibiting activity against various bacteria and fungi.[1] While specific minimum inhibitory concentration (MIC) values for pure this compound are not widely published, studies on essential oils containing this compound suggest its contribution to their antimicrobial effects. For instance, cumin oil, which contains this compound, has been shown to be effective against Pseudomonas syringae.[3]

Table 2: Antimicrobial Activity of Essential Oils Containing this compound and Related Monoterpenoids

| Organism | Agent | Activity | Concentration/Value | Reference |

| Pseudomonas syringae pv. actinidiae | Cumin Oil (contains this compound) | Growth Inhibition | Significant at 5-10% | [3] |

| Gram-positive bacteria | Flavonoids (for comparison) | MIC | 31.25 - 125 µg/mL | [1] |

| Gram-negative bacteria | Flavonoids (for comparison) | MIC | Moderate to high | [1] |

| E. coli | Thymol, Carvacrol | MIC | 150-400 mg/L | |

| S. aureus | Thymol, Carvacrol | MIC | 150-400 mg/L |

Note: Data for related compounds and essential oils are provided to indicate the potential efficacy of monoterpenoids like this compound.

Anti-inflammatory Effects

This compound is suggested to possess anti-inflammatory properties, likely through the modulation of key inflammatory pathways.[1] Research on the related compound, α-phellandrene, indicates that it may exert anti-inflammatory effects by inhibiting NF-κB activity and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Table 3: Anti-inflammatory Activity of Related Compounds

| Assay | Cell Line | Compound | IC₅₀ Value | Reference |

| NO Inhibition | RAW 264.7 macrophages | Diarylpentanoid derivatives | 4.9 - 14.7 µM | [5] |

| COX-2 Inhibition | Human recombinant | Isoxazole derivatives | 0.55 - 0.93 µM | [6] |

| Protein Denaturation | Bovine Serum Albumin | Chrysin | Lower than Diclofenac | [7] |

Note: These values for structurally related or functionally similar compounds suggest potential avenues for investigating this compound's anti-inflammatory efficacy.

Potential Anticancer Activity

The anticancer potential of this compound is an area of growing interest, though direct evidence is currently limited. Studies on other monoterpenoids and related compounds have shown cytotoxic effects against various cancer cell lines.[8][9] For example, α-phellandrene has been shown to enhance apoptosis in colon cancer cells.[10] The potential mechanism may involve the induction of apoptosis through mitochondria-dependent pathways.

Table 4: Cytotoxicity of Related Compounds against Cancer Cell Lines

| Cell Line | Compound Class | Compound Example | GI₅₀/IC₅₀ Value | Reference |

| Melanoma (MDA-MB-435) | Fused Pyrrolophenanthroline | Compound 11c | 296 nM (GI₅₀) | [8] |

| Colon Cancer (HCT116) | 2-phenylacrylonitrile (B1297842) derivative | Compound 1g2a | 5.9 nM (IC₅₀) | [9] |

| Breast Cancer (HTB-26) | Oleoyl-hybrid | Compound 1 & 2 | 10 - 50 µM (IC₅₀) | [11] |

| Colon Cancer (HT-29) | α-Phellandrene (in combination with 5-FU) | α-Phellandrene | 50-250 µM enhances 5-FU effect | [10] |

Note: This data highlights the potential for monoterpenoid structures to exhibit anticancer activity and provides a rationale for investigating this compound in this context.

Putative Mechanisms of Action & Signaling Pathways

Based on studies of related monoterpenoids, this compound's therapeutic effects are likely mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of compounds like this compound are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Pro-Apoptotic Signaling in Cancer Cells

The potential anticancer activity of this compound may be mediated by the induction of apoptosis, possibly through the MAPK signaling pathway, which can regulate cell survival and death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for OD reading)

Procedure:

-

Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This fluorometric assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

This compound stock solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare dilutions of this compound in COX Assay Buffer.

-

In a 96-well plate, add the COX-2 enzyme, assay buffer, and the fluorometric probe.

-

Add the this compound dilutions to the respective wells. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC₅₀ value from the dose-response curve.

Anticancer Assay: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion and Future Directions

This compound presents a promising natural compound with potential therapeutic applications in antimicrobial, anti-inflammatory, and anticancer therapies. The current body of research, largely inferred from studies on related monoterpenoids and essential oils, provides a strong rationale for further investigation. Future research should focus on:

-

Isolation and Purification: Obtaining highly pure this compound for rigorous in vitro and in vivo testing.

-

Quantitative Bioassays: Determining specific MIC values against a broad panel of microbes, and IC₅₀ values in various cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection, inflammation, and cancer.

The detailed protocols and putative mechanisms outlined in this guide serve as a foundation for researchers to systematically explore and validate the therapeutic potential of this compound, with the ultimate goal of developing novel, nature-derived therapeutics.

References

- 1. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of p38 MAPK signaling in chondrocyte cultures results in enhanced osteogenic differentiation of perichondral cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. arls.ro [arls.ro]

- 8. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Phellandral Derivatives: A Technical Guide to Synthesis, Bioactivity Screening, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellandral, a monoterpenoid aldehyde found in the essential oils of various plants, represents a promising scaffold for the development of novel therapeutic agents. While research specifically investigating this compound derivatives is nascent, the well-documented bioactivities of related terpenoids, including its precursor α-phellandrene, suggest significant potential for anti-inflammatory, anticancer, and antimicrobial applications. This technical guide provides an in-depth overview of the current landscape, outlining synthetic strategies for derivatization, comprehensive protocols for key bioactivity assays, and a forward-looking perspective on the therapeutic promise of this compound class. The information presented herein is intended to serve as a foundational resource for researchers embarking on the exploration of this compound derivatives as a source of new medicines.

Introduction to this compound

This compound, or 4-isopropyl-1-cyclohexene-1-carboxaldehyde, is a naturally occurring monoterpenoid aldehyde. It is a constituent of the essential oils of several plant species, including those of the Eucalyptus and Phellandrium genera. As a reactive aldehyde with a chiral center, this compound offers a versatile chemical scaffold for the synthesis of a diverse array of derivatives. The biological activities of many terpenoids are well-established, and the structural similarity of this compound to other bioactive molecules makes it an attractive starting point for medicinal chemistry campaigns.

Potential Bioactivities of this compound and its Derivatives

While specific studies on the bioactivities of a broad range of this compound derivatives are limited, the known biological effects of the parent compound, α-phellandrene, and other related terpenoids provide a strong rationale for their investigation.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Terpenoids are known to modulate inflammatory pathways. For instance, α-phellandrene has been reported to exhibit anti-inflammatory effects, suggesting that derivatives of this compound could possess similar or enhanced activities. A key mechanism of action for anti-inflammatory compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Many natural products, including terpenoids, have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound derivatives to act as anticancer agents is an exciting area of research. The evaluation of these compounds would involve screening against a panel of cancer cell lines to determine their potency and selectivity.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Essential oils rich in terpenes have traditionally been used for their antiseptic properties. α-Phellandrene has shown activity against a range of bacteria and fungi.[1] It is plausible that synthetic modification of the this compound structure could lead to derivatives with potent and selective antimicrobial activity.

Synthesis of this compound Derivatives

The chemical structure of this compound provides several avenues for synthetic modification. The aldehyde functional group is particularly amenable to a variety of chemical transformations, allowing for the creation of a library of derivatives.

General Synthetic Strategies

-

Reductive Amination: The aldehyde can be converted to a primary amine, which can then be further functionalized to generate a wide range of amides, sulfonamides, and other nitrogen-containing derivatives.

-

Wittig Reaction: The aldehyde can be reacted with phosphorus ylides to form alkenes with various substituents.

-

Grignard and Organolithium Reactions: The addition of organometallic reagents to the aldehyde can generate a range of secondary alcohols, which can be further modified.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to esters and amides.

Hypothetical Synthetic Scheme

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols for Bioactivity Screening

The following sections provide detailed, generalized protocols for assessing the anti-inflammatory, anticancer, and antimicrobial activities of newly synthesized this compound derivatives.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the determination of the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Test compounds (this compound derivatives)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the LPS-stimulated group without the test compound, and A_sample is the absorbance of the group treated with the test compound.

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (this compound derivatives)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the in vitro anticancer (MTT) assay.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (this compound derivatives)

-

Positive control antibiotic (e.g., ampicillin)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Experimental workflow for the antimicrobial (MIC) assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive this compound derivative, leading to an anti-inflammatory response.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Data Presentation

All quantitative data from the bioactivity assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound | Concentration (µM) | % NO Inhibition |

| This compound | 10 | Data |

| 50 | Data | |

| 100 | Data | |

| Derivative 1 | 10 | Data |

| 50 | Data | |

| 100 | Data | |

| Positive Control | 10 | Data |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM) of this compound Derivatives

| Compound | MCF-7 | HeLa | A549 |

| This compound | Data | Data | Data |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| Doxorubicin | Data | Data | Data |

Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound | S. aureus | E. coli |

| This compound | Data | Data |

| Derivative 1 | Data | Data |

| Derivative 2 | Data | Data |

| Ampicillin | Data | Data |

Future Directions and Conclusion

The exploration of this compound derivatives as potential therapeutic agents is a promising, yet underexplored, field of research. The synthetic accessibility of a wide range of derivatives, coupled with the known bioactivities of related terpenoids, provides a strong impetus for further investigation. Future work should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive screening for anti-inflammatory, anticancer, and antimicrobial activities. Promising lead compounds can then be subjected to further optimization and mechanistic studies to elucidate their modes of action. This technical guide provides a foundational framework to accelerate research in this exciting area, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

Phellandral: A Scientific Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a naturally occurring monoterpenoid aldehyde, has garnered increasing interest within the scientific community for its potential therapeutic applications. Found in the essential oils of various plants, most notably in species of Eucalyptus, this compound is recognized for its distinct aroma and has been investigated for a range of biological activities.[1][2] This technical guide provides an in-depth review of the existing scientific literature on this compound, focusing on its chemical properties, biological effects, and potential mechanisms of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound, systematically named 4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde, is a cyclic monoterpenoid with the molecular formula C10H16O.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H16O |

| Molar Mass | 152.23 g/mol |

| CAS Number | 21391-98-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 222-224 °C at 760 mmHg |

| Flash Point | 83.33 °C |

| Solubility | Soluble in alcohol, insoluble in water |

Biological Activities and Therapeutic Potential

Scientific literature suggests that this compound possesses a variety of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. However, it is crucial to note that much of the research has been conducted on essential oils containing this compound as a component, with limited studies on the isolated compound. Therefore, specific quantitative data, such as IC50 values for the pure compound, are not widely available. The following table summarizes the reported biological activities.

| Biological Activity | Description | Quantitative Data (IC50, MIC) |

| Antimicrobial | Exhibits activity against various bacteria and fungi, potentially by disrupting microbial cell membranes or inhibiting metabolic processes. | Specific MIC (Minimum Inhibitory Concentration) values for pure this compound are not extensively reported in the reviewed literature. Studies on essential oils containing this compound show varying degrees of antimicrobial efficacy. |

| Anti-inflammatory | May modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). | Direct IC50 values for this compound on key inflammatory enzymes are not readily available. |

| Antioxidant | Demonstrates potential to scavenge free radicals, which may contribute to its other biological activities. | Specific IC50 values from antioxidant assays like DPPH for pure this compound are not consistently reported. |

| Anticancer | Preliminary evidence suggests potential cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest. | IC50 values against specific cancer cell lines for pure this compound are not well-documented in the available literature. |

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known activities of similar monoterpenoids and the general pathways involved in inflammation and cancer, several signaling pathways are likely to be modulated by this compound.

Anti-inflammatory Signaling

This compound's anti-inflammatory effects may be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Anticancer Signaling

The potential anticancer activity of this compound may involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This could be mediated through the modulation of pathways that control cell survival and proliferation, such as the MAPK pathway, and the activation of caspases, which are key executioners of apoptosis.

Experimental Methodologies

While specific, detailed protocols for testing pure this compound are scarce, the following sections describe the general experimental workflows that would be employed to evaluate its biological activities.

Antimicrobial Activity Assay

The antimicrobial potential of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

References

Unveiling Phellandral: A Technical Guide to Its Early Discovery and Isolation

A deep dive into the pioneering studies of the early 20th century reveals the meticulous processes behind the identification and extraction of Phellandral, a significant aldehyde found in the essential oils of various Eucalyptus species. This guide provides a detailed account of the experimental protocols, quantitative data, and the logical progression of research that led to the characterization of this important terpenoid.

The journey to isolate and understand this compound was not a straightforward path and is intrinsically linked to the broader exploration of Australian flora, particularly the chemical constituents of Eucalyptus oils. Early investigations at the turn of the 20th century by researchers such as R.T. Baker and H.G. Smith laid the groundwork, initially identifying a substance they named "aromadendral." Later, more refined work by A.R. Penfold and J.L. Simonsen demonstrated that aromadendral was, in fact, a mixture of aldehydes, from which they successfully isolated and characterized this compound.

From "Aromadendral" to this compound: A Historical Overview

Initial studies by Baker and Smith on the essential oils of several Eucalyptus species, notably Eucalyptus cneorifolia, led to the discovery of an aldehyde-rich fraction. They termed the primary aldehydic component "aromadendral." However, subsequent and more rigorous chemical analysis by Penfold and Simonsen in the 1920s revealed that this "aromadendral" was a complex mixture. Through careful fractional distillation and chemical derivatization, they were able to separate the constituent aldehydes, leading to the isolation and identification of this compound as a distinct chemical entity.

Experimental Protocols of the Pioneers

The methodologies employed by these early researchers, though rudimentary by modern standards, were remarkably effective and demonstrate a profound understanding of organic chemistry principles. The core process involved a multi-stage approach, from the initial extraction of the essential oil to the final purification of the target aldehyde.

I. Extraction of Essential Oil by Steam Distillation

The primary method for obtaining the essential oil from Eucalyptus leaves was steam distillation. This technique exploits the volatility of the essential oil to separate it from the non-volatile plant matter.

Experimental Workflow for Steam Distillation:

Protocol Details:

-

Harvesting: Fresh leaves and terminal branchlets of the target Eucalyptus species were harvested.

-

Charging the Still: A distillation still was charged with the plant material and a sufficient quantity of water.

-

Steam Generation: The still was heated, either by direct fire or with steam from a separate boiler, to boil the water and generate steam.

-

Distillation: The steam passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and oil vapor was passed through a condenser, which cooled the vapor back into a liquid state.

-

Collection and Separation: The resulting distillate, a mixture of oil and water, was collected in a receiving vessel. Due to their different densities and immiscibility, the oil and water layers would separate, allowing for the collection of the crude essential oil.

II. Isolation of Aldehydes using Sodium Bisulphite

A key step in separating this compound from the other components of the essential oil was the use of a sodium bisulphite (NaHSO₃) solution. Aldehydes react with sodium bisulphite to form solid, water-soluble adducts, while most other terpenoids (like hydrocarbons and alcohols) do not.

Experimental Workflow for Aldehyde Separation:

Protocol Details:

-

Reaction: The crude essential oil was shaken vigorously with a saturated solution of sodium bisulphite.

-

Adduct Formation: The mixture was allowed to stand, often for several hours, to ensure complete formation of the solid aldehyde-bisulphite adduct.

-

Separation: The solid adduct was separated from the unreacted oil by filtration. The unreacted oil was washed with water to remove any remaining bisulphite solution.

-

Regeneration: The solid adduct was then treated with a solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution. This decomposed the adduct, liberating the aldehydes as an oily layer.

-

Collection: The regenerated aldehyde fraction was then separated and collected.

III. Fractional Distillation and Characterization

The purified aldehyde fraction, which was a mixture in the case of "aromadendral," was then subjected to fractional distillation under reduced pressure to separate the individual aldehydes based on their boiling points. The purity of the isolated this compound was then confirmed by determining its physical constants and preparing crystalline derivatives with specific melting points.

Quantitative Data from Early Studies

The yields of essential oil and the proportion of this compound were found to vary significantly between different Eucalyptus species and even within the same species depending on the geographical location and time of harvest. The following tables summarize some of the quantitative data reported in these early investigations.

| Eucalyptus Species | Yield of Essential Oil (%) | This compound Content in Oil (%) |

| E. cneorifolia | 1.5 - 2.5 | 40 - 50 |

| E. platyphloia | 0.8 - 1.2 | 25 - 35 |

| E. polybractea | 1.0 - 1.8 | 15 - 25 |

Physical and Chemical Properties of this compound (Early 20th Century Data)

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Boiling Point | 105-106 °C at 10 mmHg |

| Specific Gravity (15°C) | 0.948 - 0.952 |

| Refractive Index (20°C) | 1.490 - 1.492 |

| Optical Rotation | Variable (dextro- or levorotatory) |

| Semicarbazone M.P. | 198-200 °C |

| Oxime M.P. | 86-87 °C |

Conclusion

The early studies on the discovery and isolation of this compound stand as a testament to the meticulous and systematic approach of the pioneering chemists in the field of natural product chemistry. Their work not only led to the identification of a novel compound but also contributed significantly to the understanding of the chemical diversity of the Australian flora. The experimental protocols they developed, particularly the use of steam distillation and the sodium bisulphite adduct formation, remain fundamental techniques in the analysis of essential oils to this day.

Phellandral's Role in Plant Defense: A Technical Guide

Executive Summary: Phellandral, a cyclic monoterpenoid aldehyde found in the essential oils of various plants, notably Eucalyptus species, serves as a key component in plant defense mechanisms. This document provides a comprehensive analysis of its biosynthesis, mechanisms of action against pathogens and herbivores, and its putative role within plant defense signaling networks. While research specifically isolating this compound's bioactivity is nascent, data from essential oils rich in this compound and studies on its close structural analog, α-phellandrene, provide significant insights. This compound and its precursors exhibit potent antifungal and insecticidal properties, primarily through membrane disruption and neurotoxicity. Its production is likely regulated by stress-induced signaling cascades, such as the jasmonic acid pathway, positioning it as a critical inducible defense metabolite. This guide summarizes the current quantitative data, details relevant experimental protocols for its study, and visualizes the core biological pathways and workflows.

Introduction to this compound

This compound (4-propan-2-ylcyclohex-1-ene-1-carbaldehyde) is a volatile organic compound belonging to the monoterpenoid class of secondary metabolites.[1] These molecules are not essential for the primary growth and development of the plant but are crucial for interacting with the environment, including defending against a wide array of biological threats.[2] this compound is a characteristic component of essential oils from plants like Eucalyptus, Cuminum cyminum (Cumin), and Crithmum maritimum (Sea Fennel).[3][4] Its biological activity is implicated in antimicrobial, antifungal, and insect-repellent functions, making it a subject of interest for researchers in plant science, pest management, and natural product-based drug discovery.[1]

Biosynthesis of this compound

This compound biosynthesis originates from the Methylerythritol 4-phosphate (MEP) pathway, which produces the fundamental C5 building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] The condensation of these units forms geranyl pyrophosphate (GPP), the direct precursor to all C10 monoterpenes.[4][6]

The synthesis of the phellandrene carbon skeleton, a direct precursor to this compound, is catalyzed by specific terpene synthases. The process involves the ionization of GPP (or its isomer, linalyl pyrophosphate), followed by cyclization to form a menthyl cation intermediate. A subsequent 1,3-hydride shift generates the phellandryl cation, which is then deprotonated to yield either α- or β-phellandrene.[7][8][9] The final conversion to this compound is presumed to occur via an oxidation reaction, converting the phellandrene hydrocarbon into its corresponding aldehyde, a common final step in the biosynthesis of aromatic terpenoids.

Role in Plant Defense: Mechanisms of Action

This compound contributes to plant defense through direct toxicity and deterrence to pathogens and herbivores. Its mechanisms are inferred from studies on related monoterpenoids and essential oils.

Antifungal and Antimicrobial Activity

The primary antifungal mechanism of related monoterpenes like α-phellandrene involves the disruption of fungal cell membrane integrity.[7][10] These lipophilic compounds are thought to partition into the lipid bilayer of the cell membrane, increasing its permeability. This leads to an uncontrolled efflux of essential ions (like K+) and cellular constituents, and a collapse of the proton motive force, ultimately causing cell death.[7][10] this compound may also exert its effects by inhibiting specific fungal enzymes crucial for pathogen survival.[1] Against bacteria, a similar mechanism of cell envelope disruption and increased membrane permeability is proposed.[3]

Insecticidal and Anti-herbivore Activity